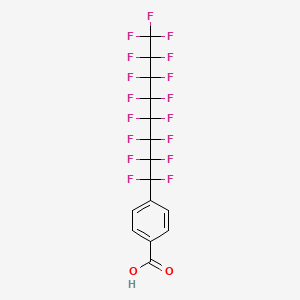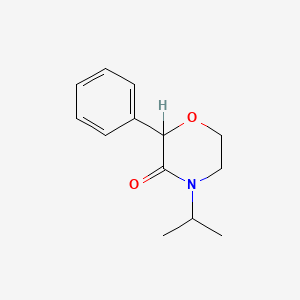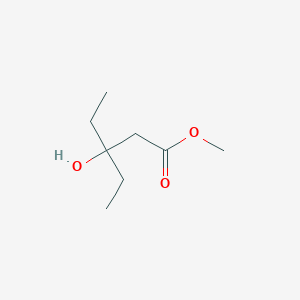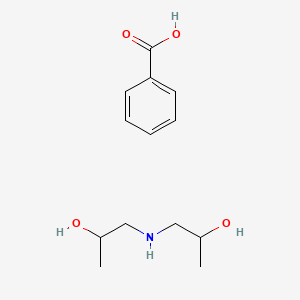
benzoic acid;1-(2-hydroxypropylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol is a compound that combines the properties of benzoic acid and a secondary alcohol Benzoic acid is a simple aromatic carboxylic acid, while 1-(2-hydroxypropylamino)propan-2-ol is an alcohol with an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;1-(2-hydroxypropylamino)propan-2-ol can be achieved through a multi-step process. One common method involves the esterification of benzoic acid with 2-propanol in the presence of an acid catalyst to form propyl benzoate . This intermediate can then be reacted with 1-(2-hydroxypropylamino)propan-2-ol under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and subsequent amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as sulfuric acid or phosphoric acid are often employed to facilitate the reactions .
化学反応の分析
Types of Reactions
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: New amine derivatives.
科学的研究の応用
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other chemical products.
作用機序
The mechanism of action of benzoic acid;1-(2-hydroxypropylamino)propan-2-ol involves its interaction with specific molecular targets. The carboxylic acid group can interact with enzymes and proteins, potentially inhibiting their activity. The amine group can form hydrogen bonds with biological molecules, affecting their function. The alcohol group can participate in various biochemical reactions, influencing cellular pathways .
類似化合物との比較
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-Propanol: A secondary alcohol used as a solvent and disinfectant.
1-(2-Hydroxypropylamino)propan-2-ol: An alcohol with an amine group, used in various chemical reactions.
Uniqueness
Benzoic acid;1-(2-hydroxypropylamino)propan-2-ol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical and biological reactions. This versatility makes it valuable in research and industrial applications .
特性
CAS番号 |
68480-02-4 |
|---|---|
分子式 |
C13H21NO4 |
分子量 |
255.31 g/mol |
IUPAC名 |
benzoic acid;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C7H6O2.C6H15NO2/c8-7(9)6-4-2-1-3-5-6;1-5(8)3-7-4-6(2)9/h1-5H,(H,8,9);5-9H,3-4H2,1-2H3 |
InChIキー |
PGZJXICKZIQXIB-UHFFFAOYSA-N |
正規SMILES |
CC(CNCC(C)O)O.C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



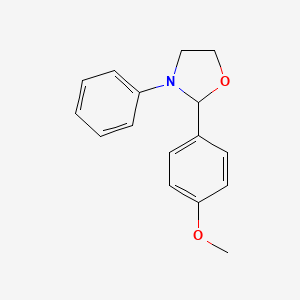

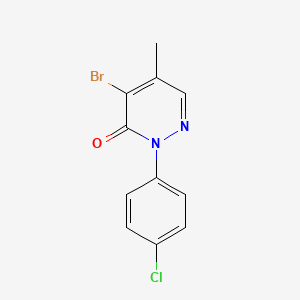
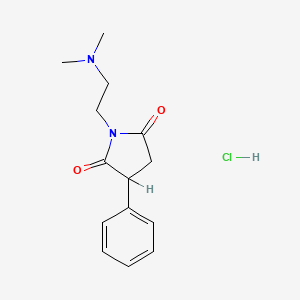
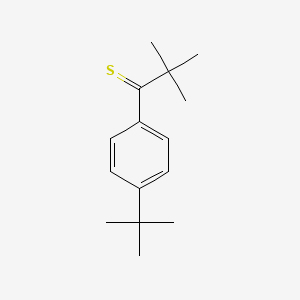
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
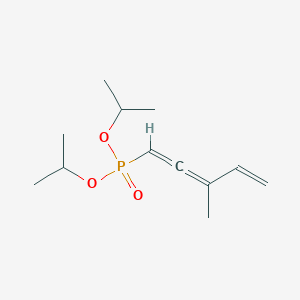
![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)

